molecular formula C18H28O2 B1239305 cis-Parinaric acid CAS No. 593-38-4

cis-Parinaric acid

Cat. No. B1239305
CAS RN: 593-38-4
M. Wt: 276.4 g/mol
InChI Key: IJTNSXPMYKJZPR-ZSCYQOFPSA-N
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Description

Cis-Parinaric acid is a naturally occurring polyunsaturated fatty acid that contains an unusual conjugated (Z,E,E,Z) tetraene . It is the closest structural analog of intrinsic membrane lipids among currently available fluorescent probes . It has been widely used in lipid peroxidation assays, including the evaluation of antioxidants, measurement of peroxidation in lipoproteins, and studies of the relationship of peroxidation to cytotoxicity and apoptosis .


Synthesis Analysis

The synthesis of cis-Parinaric acid involves two fatty acid-modifying enzymes from developing tung seeds. These enzymes represent consecutive steps in the metabolic pathway of tung oil biosynthesis: a Δ12 oleate desaturase (FAD2) that converts oleic acid (18:1Δ9cis) into linoleic acid (18:2Δ9cis,12cis) and a divergent FAD2 enzyme (FADX) that further modifies linoleic acid .


Molecular Structure Analysis

Cis-Parinaric acid contains a total of 47 bonds, including 19 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

The mechanism of cis-Parinaric acid toxicity appears to involve lipid peroxidation. The toxic action can be blocked by the addition of butylated hydroxytoluene . It also inhibits soy LOX-1 activity with an IC50 value of 18.8 µM .


Physical And Chemical Properties Analysis

The chemical and physical properties of cis-Parinaric acid have been well characterized. The lowest absorption band of the probe has two main peaks around 300 nm and 320 nm, with a high extinction coefficient .

Scientific Research Applications

Lipid Peroxidation Studies

Cis-parinaric acid is a sensitive marker for lipid peroxidation in eukaryotic cells. It is used to detect the initial stages of lipid peroxidation, especially in cellular systems. The peroxidation rate of cis-parinaric acid is higher than that of other polyunsaturated fatty acids, making it a valuable tool for studying lipid degradation in living cells (Drummen, Op den Kamp, & Post, 1999).

Fluorescent Probes in Membrane Studies

Cis- and trans-parinaric acid, along with parinaroylphosphatidylcholines, are used as fluorescent probes to study the properties of lipid bilayers. These probes facilitate the monitoring of phase transitions in lipid systems, offering insights into bilayer expansion and molecular motion (Sklar, Hudson, & Simoni, 1977).

Biosynthetic Incorporation in Cellular Systems

Cis-parinaric acid can be biosynthetically incorporated into membrane phospholipids, allowing for the study of membrane-mediated processes. It has been utilized in various cell types, including synaptosomes and cultured mammalian cells, to understand membrane dynamics and structural reorganizations (Harris & Stahl, 1983); (Rintoul & Simoni, 1977).

Lipid Phase Transitions and Partitioning

Cis-parinaric acid is instrumental in studying lipid phase transitions and partitioning among different lipid phases. This research helps in understanding the organization and dynamics of lipids in biological membranes (Sklar, 1980).

Cytotoxicity Studies in Cancer Research

Studies have shown the cytotoxic effects of cis-parinaric acid on malignant glioma cells, indicating its potential as a chemotherapeutic agent. Its selective cytotoxic effect is related to an oxidative process, highlighting its potential in cancer research (Traynelis, Ryken, & Cornelius, 1995).

Fluorescence Lifetime and Anisotropy Studies

Cis-parinaric acid is used in fluorescence lifetime and anisotropy studies to assess lipid bilayer dynamics. It helps in understanding the effects of cholesterol on lipid order and dynamics (Wolber & Hudson, 1981).

Lipid Peroxidation in Ischemia and Reperfusion

Cis-parinaric acid has been used to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion, aiding in understanding the cellular mechanisms underlying heart diseases (Steenbergen, Drummen, Op den Kamp, & Post, 1997).

Partitioning Among Different Phases

Studies on the partition of cis-parinaric acid among different lipid phases have provided insights into the organization of lipids and proteins in membranes, enhancing our understanding of membrane structure and function (Sklar, Miljanich, & Dratz, 1979).

Safety And Hazards

Upon receipt, cis-Parinaric acid should be stored at ≤ 20°C protected from light until required for use. The extensive unsaturation of cis-Parinaric acid makes it quite susceptible to oxidation .

properties

IUPAC Name

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNSXPMYKJZPR-ZSCYQOFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027236
Record name (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Parinaric acid

CAS RN

593-38-4
Record name cis-Parinaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Parinaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARINARIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
AS Cornelius, NR Yerram, DA Kratz, AA Spector - Cancer research, 1991 - AACR
Parinaric acid, a naturally occurring 18-carbon fatty acid containing 4 conjugated double bonds, is toxic to human monocytic leukemia cells at concentrations of 5 µm or less. …
Number of citations: 70 aacrjournals.org
LA Sklar - Molecular and Cellular Biochemistry, 1980 - Springer
… to determine the fraction of cis-parinaric acid associated with lipid as a … of cis-parinaric acid associated with the lipid and to compare this fraction with changes in the cis-parinaric acid …
Number of citations: 62 link.springer.com
VC Traynelis, TC Ryken, AS Cornelius - Neurosurgery, 1995 - journals.lww.com
… The cytotoxic effects of cis-parinaric acid were antagonized with … These studies indicate that cis-parinaric acid may be significantly … The selective cytotoxic effect of cis-parinaric acid we …
Number of citations: 24 journals.lww.com
LA Sklar, GP Miljanich, EA Dratz - Biochemistry, 1979 - ACS Publications
Larry A. Sklar,*· 1 George P. Miljanich, 8 and EdwardA. Dratz* abstract: The partition of ris-parinaric acid (9, 11, 13, 15-cis, trans, trans, ds-octadecatetraenoic acid, m-PnA) and irani-…
Number of citations: 210 pubs.acs.org
CNA Palmer, CR Wolf - FEBS letters, 1998 - Elsevier
… In this paper we have identified cis-parinaric acid (CPA) as a novel hPPARγ ligand. The binding of this fatty acid to the receptor increases its fluorescence and causes a shift in the UV …
Number of citations: 44 www.sciencedirect.com
JAN Laranjinha, LM Almeida, VMC Madeira - Archives of biochemistry and …, 1992 - Elsevier
The fluorescent polyunsaturated parinaric acid incorporated in LDL particles is highly sensitive to the concentration of peroxyl radicals in the aqueous medium, undergoing rapidly …
Number of citations: 69 www.sciencedirect.com
F Zsila, T Imre, PT Szabó, Z Bikádi, M Simonyi - FEBS letters, 2002 - Elsevier
… Upon binding to BLG, cis-parinaric acid is accommodated in a protein environment of high … Accordingly, our results indicate that the tetraene part of cis-parinaric acid bound to BLG is …
Number of citations: 35 www.sciencedirect.com
SO McGuire, MR James‐Kracke, GY Sun, KL Fritsche - Lipids, 1997 - Wiley Online Library
… ABSTRACT: Loss of fluorescence from cis-parinaric acid (cPnA) is a sensitive indicator of lipid peroxidation. The purpose of this study was to utilize cPnA to determine, at the level of the …
Number of citations: 32 aocs.onlinelibrary.wiley.com
R McKenna, FJ Kézdy, DE Epps - Analytical biochemistry, 1991 - Elsevier
… cis-Parinaric acid derives its fluorescence from four conjugated … cisParinaric acid reacts readily with a variety of free radicals and … products of cis-parinaric acid will be hydroperoxides. …
Number of citations: 64 www.sciencedirect.com
GPC Drummen, JAFO den Kamp, JA Post - Biochimica et Biophysica Acta …, 1999 - Elsevier
… initial stages of lipid peroxidation using cis-parinaric acid (cis-PnA (18:… cis-Parinaric acid has been used extensively to measure … Recently, we reported on the use of cis-parinaric acid in …
Number of citations: 46 www.sciencedirect.com

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